molecular formula C28H20Cl8N4O10 B12608996 (C6H3Cl2NO2)4.(C4H8N2)' CAS No. 877173-96-1

(C6H3Cl2NO2)4.(C4H8N2)'

Cat. No.: B12608996
CAS No.: 877173-96-1
M. Wt: 856.1 g/mol
InChI Key: WPFKLRCCIOHZMD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that combines the properties of both 3,4-dichloro-1-nitrobenzene and 1,4-dioxane

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-dichloro-1-nitrobenzene involves the nitration of 3,4-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring.

1,4-Dioxane can be synthesized through the acid-catalyzed dehydration of ethylene glycol. This reaction is usually performed in the presence of a strong acid such as sulfuric acid, and the reaction mixture is heated to facilitate the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of 3,4-dichloro-1-nitrobenzene is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration process is carefully monitored to prevent over-nitration and ensure the purity of the product.

1,4-Dioxane is produced on a large scale through the catalytic dehydration of ethylene glycol in the presence of an acid catalyst. The process is optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

1,4-Dioxane is relatively inert but can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 3,4-dichloroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-1-nitrobenzene‒1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-nitrobenzene‒1,4-dioxane is unique due to its combination of a nitrobenzene derivative and a dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

877173-96-1

Molecular Formula

C28H20Cl8N4O10

Molecular Weight

856.1 g/mol

IUPAC Name

1,2-dichloro-4-nitrobenzene;1,4-dioxane

InChI

InChI=1S/4C6H3Cl2NO2.C4H8O2/c4*7-5-2-1-4(9(10)11)3-6(5)8;1-2-6-4-3-5-1/h4*1-3H;1-4H2

InChI Key

WPFKLRCCIOHZMD-UHFFFAOYSA-N

Canonical SMILES

C1COCCO1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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